Trimethyl(pentafluorophenyl)silane
Overview
Description
Synthesis Analysis
The synthesis of Trimethyl(pentafluorophenyl)silane involves reactions where the compound demonstrates significant reactivity due to the presence of fluorine atoms. For instance, the acid cleavage rates of (pentafluorophenyl)trimethyl-stannane and -silane have been studied, revealing the marked reactivity influenced by the deactivating effects of fluorine atoms (Eaborn, Treverton, & Walton, 1967).
Molecular Structure Analysis
The molecular structure of Trimethyl(pentafluorophenyl)silane has been analyzed through various methods, including crystal structure analysis. Such analyses provide insight into the compound's configuration and help understand its reactivity and interaction with other molecules (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
Trimethyl(pentafluorophenyl)silane participates in a variety of chemical reactions, showcasing its versatility as a reagent. For example, its reactions with naked fluoride ions have been explored, leading to the synthesis of complex organosilicon compounds (Tyrra et al., 2005). Furthermore, its reactivity with perfluoroimines has been studied, yielding mono, di, and trisubstituted compounds under certain conditions (Nishida, Ono, & Abe, 2000).
Physical Properties Analysis
The physical properties of Trimethyl(pentafluorophenyl)silane, such as its vapor pressures, have been measured and correlated using various techniques. Such studies are crucial for understanding the compound's behavior under different conditions and for its safe handling and application in chemical processes (Jiang et al., 2020).
Chemical Properties Analysis
The chemical properties of Trimethyl(pentafluorophenyl)silane, including its reactivity and interactions with other chemical species, have been extensively studied. These studies have highlighted its potential as a reagent for the synthesis of various organosilicon compounds and for applications in organocatalysis and surface functionalization (Luo et al., 2021).
Scientific Research Applications
Acid Cleavage Rates : A study by Eaborn, Treverton, and Walton (1967) in the Journal of Organometallic Chemistry investigated the rates of acid cleavage of (pentafluorophenyl)trimethyl-stannane and -silane, revealing interesting insights into the reactivity of these compounds (Eaborn, Treverton, & Walton, 1967).
Hydrosilylation Catalysis : Sakata and Fujimoto (2013) in The Journal of Organic Chemistry studied the hydrosilylation reaction of a carbonyl group catalyzed by tris(pentafluorophenyl)borane, involving a complex between trimethylsilane and B(C6F5)3, which is significant for understanding the catalytic processes (Sakata & Fujimoto, 2013).
Surface Functionalization : McGovern and Thompson (1998) in Analytical Communications explored the use of silanes, including N-pentafluorophenyl-N'-iodoacetyl hydrazide, for the functionalization of surfaces, providing insights into the application of silanes in material science (McGovern & Thompson, 1998).
Photochemical Isomerisation : A study by Ugolotti et al. (2010) in Chemical Communications reported the photochemical isomerisation of boryl-substituted silole derivatives, indicating the role of silanes in photochemical reactions (Ugolotti, Kehr, Fröhlich, & Erker, 2010).
Polymer Synthesis : Pola et al. (2001) in Polymer demonstrated the laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes, highlighting the potential of silanes in the synthesis of organosilicon polymers (Pola, Urbanova, Bastl, Šubrt, Sakuragi, Ouchi, & Morita, 2001).
Reactivity Studies : Research by Tyrra et al. (2005) in Chemistry investigated the reactions of trimethyl(trifluoromethyl)silane in the presence of naked fluoride, revealing a novel synthesis route for certain compounds (Tyrra, Kremlev, Naumann, Scherer, Schmidt, Hoge, Pantenburg, & Yagupolskii, 2005).
Synthetic Chemistry Applications : Chatgilialoglu and Lalevée (2012) in Molecules reviewed the applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry, emphasizing its role in radical reductions, hydrosilylation, and polymerization (Chatgilialoglu & Lalevée, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHTFORECKGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304996 | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(pentafluorophenyl)silane | |
CAS RN |
1206-46-8 | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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